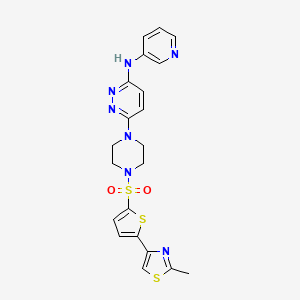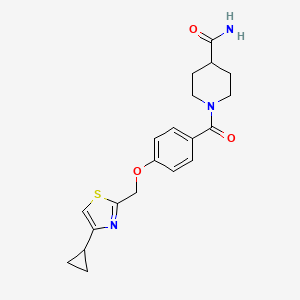
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds derived from similar complex molecules has been a significant area of interest in medicinal chemistry. These synthesized compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown promising anti-inflammatory, analgesic, and COX-2 inhibitory activities. These activities suggest potential applications in designing new therapeutic agents aimed at treating conditions like inflammation and pain. The compounds' ability to inhibit COX-2 selectively, with significant analgesic and anti-inflammatory effects, underscores their potential as lead compounds in drug discovery processes (Abu‐Hashem et al., 2020).
Anticancer and Antimicrobial Applications
Another research avenue involves the synthesis and evaluation of pyrazolopyrimidine derivatives for their cytotoxic and antimicrobial properties. These compounds have been tested against various cancer cell lines, showing potential as anticancer agents. Their activity against Ehrlich Ascites Carcinoma (EAC) cells indicates the compounds' efficacy in inhibiting tumor growth, highlighting the chemical structure's relevance in developing new anticancer therapies (Hassan et al., 2014).
Antitumor Activity
The potential antitumor activity of molecules with similar structures, such as dasatinib, a well-known antitumor agent, emphasizes the importance of these compounds in therapeutic applications. Dasatinib's synthesis involves complex chemical reactions starting from chloro-methylaniline, leading to a potent antitumor agent effective in various models. This pathway showcases the potential of designing and synthesizing new drugs based on complex chemical structures for cancer treatment (Zang Jia-liang et al., 2009).
Dual-action Hypoglycemic Agents
Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives illustrates the diverse applications of these compounds in treating metabolic disorders. These derivatives have been evaluated as dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ. Their efficacy in lowering glucose levels in animal models underscores their potential in developing new treatments for diabetes and related metabolic conditions (Song et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been reported to targetCathepsin S , a human enzyme . This enzyme plays a crucial role in the degradation of proteins in lysosomes, a type of cell organelle. It is involved in various biological processes, including antigen presentation and collagen turnover.
Mode of Action
It’s likely that the compound interacts with its target throughhydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence various pathways, including those involved ininflammation and pain sensation .
Pharmacokinetics
Similar compounds have been reported to havesignificant bioavailability .
Result of Action
Similar compounds have been reported to exhibitanti-inflammatory and analgesic activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-11-10-15(22-13-4-6-14(27-3)7-5-13)23-18(21-11)20-9-8-19-17(26)16-12(2)24-25-28-16/h4-7,10H,8-9H2,1-3H3,(H,19,26)(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQAWSTZGJGZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)


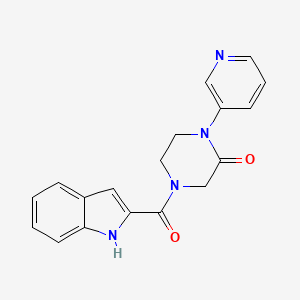
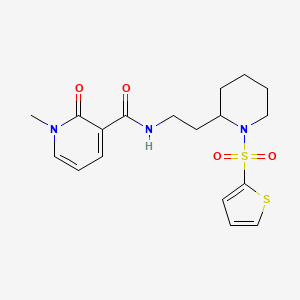
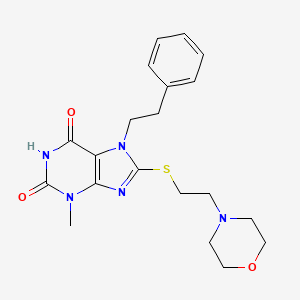
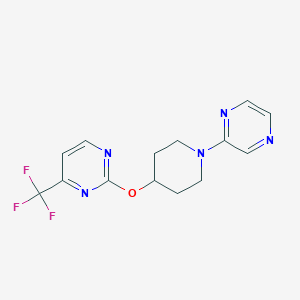
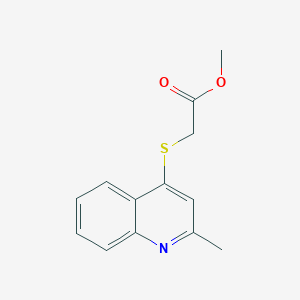

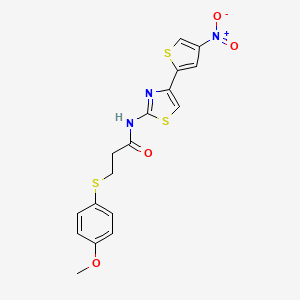

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)
